
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including indole, imidazole, and amino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indole and imidazole rings through cyclization reactions.
- Coupling reactions to attach the indole and imidazole groups to the main carbon chain.
- Amination reactions to introduce amino groups at specific positions.
- Protection and deprotection steps to ensure selective reactions at desired sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Implementation of continuous flow chemistry for efficient large-scale production.
- Purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec can undergo various chemical reactions, including:
Oxidation: The indole and imidazole rings can be oxidized under specific conditions.
Reduction: Amino groups can be reduced to form corresponding amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.
Pathways: Influencing signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Amino-2-((2R,5S,8S,11R,14S)-5,11-bis((1H-indol-3-yl)methyl)-14-amino-2-benzyl-15-(1H-imidazol-4-yl)-8-methyl-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadec: Similar in structure but may have different functional groups or stereochemistry.
This compound: Another similar compound with variations in the indole or imidazole rings.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C46H56N12O6 |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34+,37+,38+,39+,40-/m1/s1 |
InChI Key |
WZHKXNSOCOQYQX-BMUSPDEKSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)



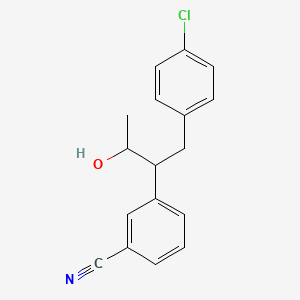
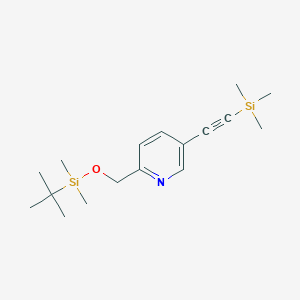
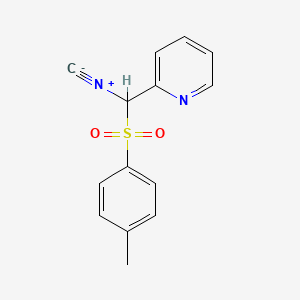

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
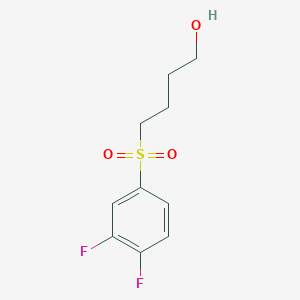
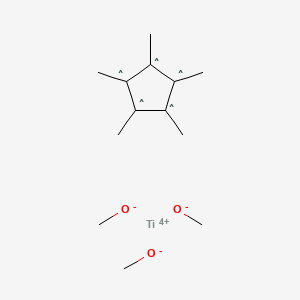
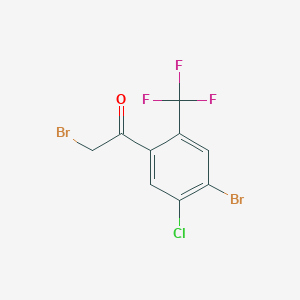
![2-Chloro-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13725456.png)
